molecular formula C13H9Cl2F2NO3S B5751880 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

Cat. No.: B5751880
M. Wt: 368.2 g/mol
InChI Key: NOCJTWRYHULORE-UHFFFAOYSA-N
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Description

4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide is an organic compound with the molecular formula C13H8Cl2F2NO3S

Preparation Methods

The synthesis of 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Chemical Reactions Analysis

4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Scientific Research Applications

4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide include:

  • 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
  • 4-chloro-3-nitrobenzophenone
  • 4-chloro-3-nitrophenol

These compounds share structural similarities but differ in their chemical properties and applications. The presence of the difluoromethoxy group in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.

Properties

IUPAC Name

4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F2NO3S/c14-8-1-4-10(5-2-8)22(19,20)18-9-3-6-12(11(15)7-9)21-13(16)17/h1-7,13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCJTWRYHULORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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